6-Fluoro-1-methyl-1H-benzo[d]imidazole 6-Fluoro-1-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1187385-86-9
VCID: VC2267781
InChI: InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
SMILES: CN1C=NC2=C1C=C(C=C2)F
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

6-Fluoro-1-methyl-1H-benzo[d]imidazole

CAS No.: 1187385-86-9

Cat. No.: VC2267781

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1-methyl-1H-benzo[d]imidazole - 1187385-86-9

Specification

CAS No. 1187385-86-9
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 6-fluoro-1-methylbenzimidazole
Standard InChI InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
Standard InChI Key AEERHQMQUIVHRC-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C=C(C=C2)F
Canonical SMILES CN1C=NC2=C1C=C(C=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Fluoro-1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring, with a fluorine atom at position 6 of the benzene portion and a methyl group attached to one of the nitrogen atoms (N1) in the imidazole ring. The molecular formula is C8H7FN2, with a molecular weight of approximately 162.16 g/mol. The compound's structure maintains planarity in the benzimidazole system, which contributes significantly to its interactions with biological targets through π-stacking and other non-covalent interactions.

The presence of the fluorine atom creates an electron-withdrawing effect that influences the electronic distribution throughout the molecule. This fluorination enhances metabolic stability by blocking potential oxidation sites and increases lipophilicity compared to non-fluorinated analogs. The N-methyl group affects hydrogen bonding capabilities and influences pharmacokinetic properties by preventing the formation of hydrogen bonds that would normally occur with the imidazole NH.

Physical Properties

6-Fluoro-1-methyl-1H-benzo[d]imidazole typically presents as a crystalline solid with physical properties that can be inferred from similar benzimidazole derivatives. Although specific data for this exact compound is limited in the search results, comparisons with related compounds allow for reasonable estimations:

Property6-Fluoro-1-methyl-1H-benzo[d]imidazole5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazoleMethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Molecular Weight162.16 g/mol243.06 g/mol190.20 g/mol
AppearanceCrystalline solidCrystalline solidCrystalline solid
SolubilitySoluble in DMSO, DMF, alcohols; limited water solubilityHigh solubility in polar solventsHigh solubility in water and polar solvents
LogP (estimated)2.0-2.52.7-3.21.8-2.3
Melting Point (estimated)160-190°C180-210°C150-180°C

The fluorine substitution imparts unique properties to the compound, including enhanced metabolic stability and altered electronic distribution, which influences its interactions with biological systems and chemical reactivity.

Synthesis Methods

Synthetic Approaches

The synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole can be achieved through several methods, drawing from established procedures for benzimidazole derivatives. Based on approaches for similar compounds, the following synthetic routes are viable:

Cyclization of Diaminobenzenes

One common approach involves the cyclization of appropriately substituted diaminobenzene derivatives. For 6-Fluoro-1-methyl-1H-benzo[d]imidazole, this would typically begin with 4-fluoro-1,2-diaminobenzene, which undergoes cyclization with formic acid or an equivalent reagent to form 6-fluorobenzimidazole. Subsequent N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (like sodium hydride or potassium carbonate) yields the target compound.

Phillips Cyclization

Another viable method is the Phillips cyclization, which involves the reaction of 4-fluoroaniline with an appropriate aldehyde or carboxylic acid under oxidative conditions. This approach can be particularly useful for regioselective synthesis when properly controlled.

Reaction Conditions and Optimization

The synthesis of fluorinated benzimidazoles requires careful control of reaction conditions to achieve high yields and purity. For the cyclization of amido-nitriles in the presence of nickel catalysts, mild conditions allow for the inclusion of various functional groups, including aryl halides like fluorine. Key considerations include:

ParameterOptimal ConditionsEffect on Yield
Temperature80-120°C for cyclization; 30-60°C for N-methylationHigher temperatures accelerate reaction but may promote side reactions
SolventDMF or acetonitrile for cyclization; THF or DMF for methylationPolar aprotic solvents enhance reaction rates
CatalystNickel or palladium catalystsImproves cyclization efficiency
Reaction Time4-24 hours depending on methodExtended times may be needed for complete conversion
Base (for methylation)K2CO3, NaH, or Cs2CO3Stronger bases accelerate N-methylation

Industrial production typically employs optimized versions of these laboratory methods, focusing on yield, purity, and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions are crucial factors in achieving efficient synthesis on a larger scale.

Chemical Reactivity

Reactivity Profile

6-Fluoro-1-methyl-1H-benzo[d]imidazole exhibits chemical reactivity characteristic of benzimidazole derivatives, with modifications due to the presence of the fluorine atom and N-methyl group. Its reactivity profile includes:

Electrophilic Aromatic Substitution

The benzene portion can undergo electrophilic substitution reactions, although with reduced reactivity compared to non-fluorinated analogs. The fluorine atom acts as a meta-director and deactivator, making positions 4 and 7 more susceptible to substitution.

Nucleophilic Aromatic Substitution

The fluorine atom can be displaced by nucleophiles under appropriate conditions, providing a versatile handle for further derivatization. This reaction typically requires activation by electron-withdrawing groups, which the imidazole ring can provide to some extent.

C-H Activation

Biological Activities

Pharmacological Profile

Based on the known activities of related benzimidazole derivatives, 6-Fluoro-1-methyl-1H-benzo[d]imidazole likely exhibits a range of biological activities. The benzimidazole scaffold is associated with diverse pharmacological properties, which are modulated by specific substitution patterns.

Antimicrobial Activity

Compound TypeIC50 Range (μM)Primary Mechanisms
Fluorinated benzimidazoles7.8-15.2Topoisomerase inhibition, Tubulin binding
Brominated fluorobenzimidazoles5.2-10.4Enhanced cellular uptake, DNA intercalation
Carboxylated benzimidazoles10.5-25.3Enzyme inhibition, Apoptosis induction

Anti-inflammatory and Other Activities

Benzimidazole derivatives may also possess anti-inflammatory properties through modulation of inflammatory pathways. Additionally, certain fluorinated benzimidazoles have demonstrated antioxidant, anticonvulsant, and analgesic activities in preclinical models.

Mechanisms of Action

The biological activity of 6-Fluoro-1-methyl-1H-benzo[d]imidazole likely stems from several mechanisms of action, which can be inferred from studies on related compounds:

Enzyme Inhibition

Benzimidazole derivatives can inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy.

Membrane Interactions

The lipophilic nature of fluorinated benzimidazoles enables interaction with bacterial cell membranes, potentially disrupting membrane integrity and function. This mechanism contributes to their antimicrobial properties.

Cell Cycle Modulation

Studies on related compounds indicate that benzimidazoles can influence cell signaling pathways that regulate the cell cycle, promoting cell cycle arrest in tumor cells. The fluorine substitution can enhance this effect through improved target binding and cellular penetration.

Structure-Activity Relationships

Impact of Fluorination

The position and nature of substitution on the benzimidazole scaffold significantly influence biological activity. For 6-Fluoro-1-methyl-1H-benzo[d]imidazole, the fluorine atom at position 6 confers specific advantages:

  • Enhanced metabolic stability by blocking a potential site of oxidative metabolism

  • Increased lipophilicity, improving membrane penetration

  • Altered electronic distribution, potentially enhancing binding interactions with target proteins

  • Possible bioisosteric replacement for hydrogen, with minimal steric impact but significant electronic effects

Role of N-Methylation

The methyl group at the N1 position affects several properties:

  • Prevents formation of hydrogen bonds that would normally occur with the imidazole NH

  • Alters the electron distribution in the imidazole ring

  • May improve pharmacokinetic properties by reducing hydrogen bond donor capacity

  • Influences the compound's interaction with metabolic enzymes, potentially altering its metabolic profile

Comparative Analysis with Structural Analogs

Comparing 6-Fluoro-1-methyl-1H-benzo[d]imidazole with structurally related compounds provides insights into how specific modifications affect biological activity:

Structural ModificationEffect on Antimicrobial ActivityEffect on Anticancer ActivityEffect on Physicochemical Properties
5-Bromo-6-fluoro substitutionEnhanced activity against Gram-positive bacteriaIncreased cytotoxicityHigher lipophilicity, lower aqueous solubility
Carboxylate substitutionReduced antibacterial activityModerate to high cytotoxicityImproved aqueous solubility, reduced lipophilicity
Removal of N-methyl groupVariable effects depending on targetOften reduced activityIncreased hydrogen bond donation capability
Addition of electron-withdrawing groupsGenerally enhanced antimicrobial activityOften enhanced cytotoxicityAltered electronic properties and reactivity

This comparative analysis highlights the critical role of specific substituents in modulating the biological activity and physicochemical properties of benzimidazole derivatives .

Applications and Research Directions

Pharmaceutical Applications

The unique properties of 6-Fluoro-1-methyl-1H-benzo[d]imidazole make it a promising candidate for various pharmaceutical applications:

Antimicrobial Development

The compound's potential antibacterial and antifungal properties could be exploited in the development of new antimicrobial agents, particularly against resistant strains. The fluorine substitution may enhance efficacy through improved metabolic stability and target binding.

Anticancer Research

Based on the anticancer properties observed in related benzimidazoles, 6-Fluoro-1-methyl-1H-benzo[d]imidazole could serve as a lead compound for developing novel anticancer agents. Its ability to potentially inhibit enzymes critical for DNA replication and cell division makes it particularly interesting for this application .

Other Therapeutic Areas

Additional potential applications include:

  • Anti-inflammatory agents

  • Antiviral therapeutics

  • Central nervous system (CNS) drugs, leveraging the compound's likely ability to cross the blood-brain barrier

  • Immunomodulatory agents

Research Applications

In research settings, 6-Fluoro-1-methyl-1H-benzo[d]imidazole may serve as:

  • A molecular probe for studying biological systems

  • A building block for the synthesis of more complex molecules

  • A reference compound for structure-activity relationship studies

  • A tool for investigating fluorine effects in medicinal chemistry

Current Research Trends

Current research on fluorinated benzimidazoles is focused on several key areas:

Research AreaKey ObjectivesPotential Impact
Synthetic methodologyDevelopment of more efficient, selective synthesis routesImproved access to diverse benzimidazole libraries
Biological target identificationElucidation of specific protein targets and binding modesEnhanced understanding of mechanism of action
Structure optimizationDesign of derivatives with improved potency and selectivityDevelopment of clinically viable drug candidates
Combination approachesInvestigation of synergistic effects with established therapiesNovel therapeutic strategies for resistant conditions

Future Perspectives and Challenges

Emerging Research Opportunities

The field of fluorinated benzimidazoles, including 6-Fluoro-1-methyl-1H-benzo[d]imidazole, presents several promising research opportunities:

  • Development of benzimidazole-based hybrid molecules incorporating other pharmacophores

  • Exploration of novel biological targets beyond traditional applications

  • Investigation of structure-activity relationships using computational and experimental approaches

  • Application in materials science and chemical biology

Technical Challenges

Despite the potential of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, several challenges remain:

  • Optimization of selectivity for specific targets to minimize off-target effects

  • Enhancement of pharmacokinetic properties for improved in vivo efficacy

  • Development of cost-effective and environmentally friendly synthesis methods

  • Addressing potential toxicity issues associated with some benzimidazole derivatives

Future Directions

Future research on 6-Fluoro-1-methyl-1H-benzo[d]imidazole may focus on:

  • Detailed investigation of its interactions with specific biological targets using structural biology approaches

  • Development of novel derivatives with enhanced properties for specific applications

  • Exploration of its potential in combination therapies for resistant infections or cancers

  • Utilization of advanced synthetic methods to access previously challenging modifications

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